molecular formula C24H27NO4 B13325620 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid

Cat. No.: B13325620
M. Wt: 393.5 g/mol
InChI Key: XKWRUNAXYMBDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    This compound is a derivative of valine, an α-amino acid. Its chemical structure consists of a fluorenylmethoxy carbonyl (Fmoc) protecting group attached to the amino group of valine.

    Purpose: The Fmoc group serves as a protecting agent during peptide synthesis, allowing selective deprotection of the amino group.

    Significance: Researchers use this compound extensively in peptide chemistry and solid-phase peptide synthesis (SPPS).

  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions: These reactions occur under mild conditions, and the resulting Fmoc amino acid azide is isolated as a crystalline solid.

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products: The primary product is the Fmoc-deprotected amino acid.

  • Scientific Research Applications

      Peptide Synthesis: Used in SPPS to construct peptides and proteins.

      Drug Development: Fmoc-protected amino acids play a crucial role in designing peptide-based drugs.

      Bioconjugation: Fmoc chemistry facilitates bioconjugation reactions.

      Proteomics and Proteogenomics: Enables peptide sequencing and identification.

  • Mechanism of Action

      Target: The compound itself does not have a specific biological target.

      Role: It acts as a building block for peptide synthesis, contributing to the formation of longer peptides and proteins.

  • Comparison with Similar Compounds

      Uniqueness: The Fmoc group provides stability during synthesis and allows stepwise elongation of peptides.

      Similar Compounds: Other Fmoc-protected amino acids, such as Fmoc-Val-OH, Fmoc-Leu-OH, etc.

    Remember that this compound is widely used in peptide research and drug development, and its versatility makes it a valuable tool for scientists across various disciplines

    Properties

    Molecular Formula

    C24H27NO4

    Molecular Weight

    393.5 g/mol

    IUPAC Name

    3-cyclopentyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

    InChI

    InChI=1S/C24H27NO4/c1-25(22(23(26)27)14-16-8-2-3-9-16)24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,2-3,8-9,14-15H2,1H3,(H,26,27)

    InChI Key

    XKWRUNAXYMBDHT-UHFFFAOYSA-N

    Canonical SMILES

    CN(C(CC1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

    Origin of Product

    United States

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